N-(1,3-benzodioxol-5-yl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
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Overview
Description
N-(2H-1,3-BENZODIOXOL-5-YL)-3-METHYL-[1,2,4]TRIAZOLO[4,3-A]PYRIDINE-6-SULFONAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzodioxole moiety, a triazolopyridine core, and a sulfonamide group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-BENZODIOXOL-5-YL)-3-METHYL-[1,2,4]TRIAZOLO[4,3-A]PYRIDINE-6-SULFONAMIDE typically involves multiple steps, including the formation of the benzodioxole ring, the triazolopyridine core, and the sulfonamide group. One common method involves the Pd-catalyzed C-N cross-coupling reaction, which is used to form the triazolopyridine core . The reaction conditions often include the use of a palladium catalyst, such as tris(dibenzylideneacetone)dipalladium (Pd2(dba)3), and a base like cesium carbonate (Cs2CO3) .
Industrial Production Methods
Industrial production of this compound may involve scaling up the synthetic routes mentioned above, with optimizations for yield and purity. Large-scale production typically requires robust reaction conditions, efficient purification processes, and stringent quality control measures to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-BENZODIOXOL-5-YL)-3-METHYL-[1,2,4]TRIAZOLO[4,3-A]PYRIDINE-6-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The benzodioxole and triazolopyridine moieties can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various electrophiles or nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines. Substitution reactions can introduce various functional groups into the benzodioxole or triazolopyridine rings.
Scientific Research Applications
N-(2H-1,3-BENZODIOXOL-5-YL)-3-METHYL-[1,2,4]TRIAZOLO[4,3-A]PYRIDINE-6-SULFONAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2H-1,3-BENZODIOXOL-5-YL)-3-METHYL-[1,2,4]TRIAZOLO[4,3-A]PYRIDINE-6-SULFONAMIDE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or proteins, leading to the modulation of cellular processes such as apoptosis or cell cycle arrest . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N-(2H-1,3-BENZODIOXOL-5-YL)-3-METHYL-[1,2,4]TRIAZOLO[4,3-A]PYRIDINE-6-SULFONAMIDE include:
- 1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles
- N-(2H-1,3-benzodioxol-5-yl)methyl-1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}piperidine-3-carboxamide
Uniqueness
What sets N-(2H-1,3-BENZODIOXOL-5-YL)-3-METHYL-[1,2,4]TRIAZOLO[4,3-A]PYRIDINE-6-SULFONAMIDE apart is its unique combination of structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O4S/c1-9-15-16-14-5-3-11(7-18(9)14)23(19,20)17-10-2-4-12-13(6-10)22-8-21-12/h2-7,17H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOOOLWAFJKDASP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C=C(C=C2)S(=O)(=O)NC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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